8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[321]octane hydrochloride is a complex organic compound that belongs to the family of tropane alkaloids This compound is characterized by its unique bicyclic structure, which includes a methanesulfonyl group and a pyridinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound . This process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner . Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale synthetic routes, with a focus on improving yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular function and ultimately exerting its biological effects . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
3,8-diazabicyclo[3.2.1]octane analogues: These compounds share a similar bicyclic structure and have been studied for their antiproliferative properties.
Tropane alkaloids: The 8-azabicyclo[3.2.1]octane scaffold is the central core of tropane alkaloids, which display a wide array of interesting biological activities.
Uniqueness
What sets 8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methanesulfonyl group and the pyridinylmethyl substituent may enhance its reactivity and potential as a therapeutic agent.
Properties
IUPAC Name |
8-methylsulfonyl-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S.ClH/c1-19(17,18)16-13-4-5-14(16)9-12(8-13)7-11-3-2-6-15-10-11;/h2-3,6,10,12-14H,4-5,7-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOANGYELKFTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)CC3=CN=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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